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  • Product: (3-Chloro-4-nitrophenyl)methanamine
  • CAS: 1261498-17-2

Core Science & Biosynthesis

Foundational

A Technical Guide to the Thermodynamic Stability of (3-Chloro-4-nitrophenyl)methanamine at Ambient Temperatures

For Researchers, Scientists, and Drug Development Professionals Executive Summary (3-Chloro-4-nitrophenyl)methanamine is a substituted benzylamine containing functional groups that warrant a thorough evaluation of its th...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3-Chloro-4-nitrophenyl)methanamine is a substituted benzylamine containing functional groups that warrant a thorough evaluation of its thermodynamic stability, particularly for applications in research and pharmaceutical development where long-term storage and handling are critical. This guide provides a detailed analysis of the molecule's inherent stability characteristics, outlines robust experimental protocols for its assessment, and offers evidence-based recommendations for safe handling and storage. While the compound is not expected to be acutely unstable at room temperature, the presence of a nitroaromatic system in conjunction with a primary amine necessitates a cautious approach due to the potential for thermal decomposition at elevated temperatures and possible chemical incompatibilities.

Introduction: The Importance of Stability Assessment

The stability of a chemical compound is a critical parameter that influences its entire lifecycle, from synthesis and purification to storage, formulation, and eventual application. For professionals in drug development, a comprehensive understanding of a compound's thermodynamic stability is a prerequisite for ensuring safety, efficacy, and regulatory compliance. (3-Chloro-4-nitrophenyl)methanamine, with its unique combination of a nitro group, a chloro substituent, and a methanamine side chain, presents a specific stability profile that must be carefully characterized. This document serves as a senior-level guide to understanding and evaluating this profile through theoretical analysis and empirical testing.

Theoretical Evaluation of Molecular Stability

The thermodynamic stability of (3-Chloro-4-nitrophenyl)methanamine is primarily dictated by the interplay of its functional groups.

  • The Nitroaromatic Core : Aromatic nitro compounds are a class of materials known for their energetic properties and potential for thermal decomposition.[1][2] The C-NO2 bond possesses high bond-association energy, and its cleavage can initiate exothermic runaway reactions, releasing significant heat and gaseous products.[3] While many nitroaromatics are stable under normal conditions, they must be treated as potentially hazardous, especially when subjected to heat or in the presence of contaminants.[2] The thermal stability of nitroaromatic compounds can be influenced by other substituents on the ring.[4]

  • The Benzylamine Moiety : The benzylamine structure itself is generally stable.[5] However, the primary amine group (-NH2) introduces basicity and nucleophilicity. This creates the potential for intermolecular reactions, such as self-condensation, particularly under non-neutral pH conditions or upon prolonged storage.

  • Influence of the Chloro Substituent : The chlorine atom acts as an electron-withdrawing group via induction and a weak electron-donating group through resonance (+M effect).[6] Its presence on the aromatic ring modifies the electron density and can influence the thermal stability of the nitro group and the reactivity of the amine.

Inherent Hazard Considerations: The primary concern for this class of molecule is thermal runaway. Numerous incidents in the chemical industry have been linked to the improper handling and storage of nitro compounds, which can decompose violently.[1][3] Furthermore, amines are known to sensitize nitro compounds, potentially lowering their decomposition temperature.[7] Therefore, a rigorous experimental evaluation is not merely recommended but essential for safe practice.

Experimental Protocols for Thermodynamic Stability Assessment

To empirically determine the stability of (3-Chloro-4-nitrophenyl)methanamine, a multi-technique approach is required. The following protocols are standard in the industry for characterizing thermal hazards.

DSC is a cornerstone technique for screening thermal hazards. It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events like melting and decomposition.[8][9]

Objective: To determine the melting point, onset temperature of decomposition (Tonset), and the energy released during decomposition (ΔH_d).

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of (3-Chloro-4-nitrophenyl)methanamine into a high-pressure gold-plated or hermetically sealed aluminum crucible.[7] Using a high-pressure crucible is critical to suppress evaporation and ensure that the decomposition event is measured accurately.[8]

  • Instrument Setup: Place the sealed sample crucible and an empty reference crucible into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 30 °C.

    • Ramp the temperature at a constant rate (e.g., 5 or 10 °C/min) to a final temperature of approximately 400 °C.[10] A nitrogen atmosphere is typically used to prevent oxidative processes.[8]

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting point.

    • Determine the onset temperature (Tonset) of any significant exothermic peak. This exotherm indicates decomposition.

    • Integrate the area under the exotherm to calculate the heat of decomposition (ΔH_d) in J/g. A high heat of decomposition (>500 J/g) is a significant indicator of a potential thermal hazard.[11]

Table 1: Representative DSC Experimental Parameters

Parameter Value Rationale
Sample Mass 1-3 mg Minimizes risk while providing a clear signal.
Heating Rate 5-10 °C/min A standard rate for screening studies.
Crucible Type High-Pressure, Sealed Prevents volatilization, ensuring accurate measurement of decomposition.[8]
Atmosphere Nitrogen (N2) Provides an inert environment to isolate thermal from oxidative decomposition.[8]

| Temperature Range | 30 °C to 400 °C | Covers the range for melting and typical decomposition of nitroaromatics. |

TGA measures the change in mass of a sample as a function of temperature.[12] It is complementary to DSC and provides information on decomposition temperatures and the mass of volatile products released.[13][14]

Objective: To determine the temperature at which mass loss begins (decomposition) and to quantify the mass of non-volatile residue.

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the sample into an open TGA pan (typically alumina or platinum).

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature at 10 °C/min to a final temperature of up to 600 °C under a nitrogen atmosphere.[13]

  • Data Analysis:

    • Generate a plot of percent mass versus temperature.

    • The temperature at which a significant mass loss begins corresponds to the onset of decomposition.

    • The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.[12]

dot

Caption: Workflow for Thermogravimetric Analysis (TGA).

While DSC and TGA assess stability at elevated temperatures, a long-term study at ambient conditions is crucial to confirm stability for storage and handling.

Objective: To assess the chemical purity of (3-Chloro-4-nitrophenyl)methanamine over an extended period at room temperature.

Experimental Protocol:

  • Sample Storage: Store a well-characterized sample of the compound in a sealed, amber glass vial under ambient laboratory conditions (e.g., 25 °C / 60% RH).

  • Time Points: Designate analysis time points (e.g., T=0, 1 month, 3 months, 6 months, 12 months).

  • Analysis: At each time point, analyze the sample using a stability-indicating HPLC method to quantify the parent compound and detect any potential degradants.

  • Data Evaluation: A decrease in the purity of the parent compound or the appearance of new peaks would indicate instability at room temperature.

Data Interpretation and Hazard Assessment

The data from these experiments provide a comprehensive picture of the compound's stability.

  • Low Onset Temperature (e.g., < 150 °C) in DSC: This would be a significant red flag, indicating high thermal sensitivity and the potential for runaway reactions even under mild processing conditions.

  • High Heat of Decomposition (ΔH_d > 1000 J/g): This suggests a highly energetic decomposition and warrants extreme caution, treating the material as potentially explosive.

  • Mass Loss in TGA below Melting Point: This could indicate the presence of residual solvent or the decomposition of a less stable polymorph.

  • Purity Decrease in Isothermal Study: Any degradation at room temperature suggests limited shelf-life and the need for more stringent storage conditions (e.g., refrigeration, inert atmosphere).

dot

Decomposition_Pathway Molecule (3-Chloro-4-nitrophenyl)methanamine Heat Δ (Heat) Molecule->Heat Input Radicals Initial Bond Cleavage (e.g., C-NO2) Heat->Radicals Initiation Products Decomposition Products (NOx, HCl, etc.) + Energy Radicals->Products Propagation & Termination

Caption: Generalized thermal decomposition pathway.

Guidelines for Safe Handling and Long-Term Storage

Based on the known hazards of nitroaromatic amines, the following precautions are mandatory until empirical data proves otherwise.

Table 2: Recommended Handling and Storage Procedures

Aspect Recommendation Justification
Storage Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep container tightly closed. Minimizes thermal stress and prevents exposure to atmospheric moisture or contaminants that could catalyze decomposition.[2]
Incompatibilities Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[15] Bases can deprotonate the amine or interact with the nitroaromatic system, while oxidizers and reducers can initiate uncontrolled reactions.
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Use in a well-ventilated area or chemical fume hood.[16] Prevents skin and eye contact and inhalation of dust or vapors. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.

| Spill & Disposal | In case of a spill, avoid generating dust. Collect material using appropriate methods and dispose of as hazardous chemical waste in accordance with local regulations. | Prevents exposure and environmental contamination. |

Conclusion

(3-Chloro-4-nitrophenyl)methanamine is a molecule that requires a formal and rigorous assessment of its thermodynamic stability. Theoretical analysis of its functional groups indicates a potential for energetic thermal decomposition characteristic of nitroaromatic compounds. While it is likely to be stable at room temperature for practical laboratory use, this must be confirmed empirically. The experimental protocols detailed in this guide, particularly DSC and TGA, are essential for quantifying the thermal hazards and defining safe operating limits. Adherence to strict safety and storage protocols is paramount to mitigate risks associated with this class of chemical.

References

  • ACS Publications. (2024, January 9). Thermal Risk Assessment and Optimization of Hazard Ranking for Aromatic Nitro Compounds: Multiparameterization and Quantitative Structure–Property Relationship Modeling. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]

  • SciELO. (2024, December 6). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]

  • AKJournals. (n.d.). Measurement of the sensitization of nitrocompounds by amines using differential scanning calorimetry. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Request PDF. Retrieved from [Link]

  • ResearchGate. (2012, February 29). Simple relationship for predicting onset temperatures of nitro compounds in thermal explosions. Retrieved from [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • NextSDS. (n.d.). (3-chloro-4-nitrophenyl)methanamine — Chemical Substance Information. Retrieved from [Link]

  • ACS Publications. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Retrieved from [Link]

  • Bernstein Group. (n.d.). Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne. Retrieved from [Link]

  • Global Science Press. (n.d.). The Stability of Substituted Benzylpentazoles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, March 25). The stability order in the substituted benzyl carbanions. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. Retrieved from [Link]

  • ACS Publications. (2018, December 17). Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of (3-Chloro-4-nitrophenyl)methanamine

Target Compound: (3-Chloro-4-nitrophenyl)methanamine (CAS: 1261498-17-2)[1] Primary Application: Building block for medicinal chemistry, notably in the synthesis of D3 dopamine receptor modulators[2] and salicylamide-der...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: (3-Chloro-4-nitrophenyl)methanamine (CAS: 1261498-17-2)[1] Primary Application: Building block for medicinal chemistry, notably in the synthesis of D3 dopamine receptor modulators[2] and salicylamide-derived human adenovirus inhibitors[3].

Mechanistic Rationale & Route Selection

The synthesis of (3-chloro-4-nitrophenyl)methanamine presents a classic chemoselectivity challenge: the reduction of a nitrile group to a primary amine in the presence of two highly sensitive functional groups—an aryl chloride and an aryl nitro group.

Standard reductive methodologies are fundamentally incompatible with this substrate:

  • Catalytic Hydrogenation (e.g., H₂ with Pd/C or Raney Ni): Will rapidly reduce the nitro group to an aniline and frequently induces hydrodehalogenation of the aryl chloride[2].

  • Lithium Aluminum Hydride (LiAlH₄): A powerful nucleophilic hydride source that will non-selectively reduce both the nitrile and the nitro group (often leading to azo or azoxy dimers).

The Borane Advantage: To achieve absolute chemoselectivity, Borane-Tetrahydrofuran (BH₃·THF) is utilized. Unlike complex metal hydrides, borane is an electrophilic reducing agent. It preferentially coordinates with the electron-rich nitrogen of the nitrile group, facilitating hydride transfer. The electron-deficient nitro group is virtually inert to borane under standard conditions, and the aryl chloride remains completely unaffected.

Reaction Parameters & Stoichiometry

Table 1: Stoichiometric Table for a 10 mmol Scale Synthesis

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-Chloro-4-nitrobenzonitrile182.561.01.83 gStarting Material
BH₃·THF (1.0 M in THF)85.933.030.0 mLElectrophilic Reductant
Tetrahydrofuran (THF)72.11-20.0 mLReaction Solvent
Methanol (MeOH)32.04Excess15.0 mLQuenching Agent
Hydrochloric Acid (1M aq)36.46Excess25.0 mLComplex Cleavage
Sodium Hydroxide (2M aq)40.00ExcessAs neededBasification

Experimental Protocol

Caution: Borane-THF is highly flammable and reacts vigorously with water to release hydrogen gas. All steps prior to quenching must be performed under an inert argon or nitrogen atmosphere using oven-dried glassware.

Step 1: Substrate Preparation
  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.

  • Flush the system with Argon for 10 minutes.

  • Charge the flask with 3-chloro-4-nitrobenzonitrile (1.83 g, 10.0 mmol) and anhydrous THF (20.0 mL). Stir until complete dissolution is achieved.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

Step 2: Electrophilic Reduction
  • Using a dry syringe, add the 1.0 M BH₃·THF solution (30.0 mL, 30.0 mmol) dropwise over 20 minutes. Note: Maintain the internal temperature below 5 °C during addition to prevent exothermic runaway.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature (20 °C) over 30 minutes.

  • Transfer the flask to a heating mantle and heat the reaction to reflux (approx. 70 °C) for 12 hours. The prolonged reflux is necessary to drive the reduction of the intermediate imine-borane to the amine-borane complex.

Step 3: Quenching and Complex Cleavage

Expert Insight: Borane reductions of nitriles yield a highly stable amine-borane complex ( R−NH2​⋅BH3​ ). Simple aqueous workup is insufficient to yield the free amine. Acidic hydrolysis is mandatory to break this coordinate covalent bond.

  • Cool the reaction mixture strictly to 0 °C.

  • Carefully add Methanol (15.0 mL) dropwise. Warning: Vigorous hydrogen gas evolution will occur as unreacted borane is destroyed to form trimethyl borate.

  • Once gas evolution ceases, add 1M aqueous HCl (25.0 mL) dropwise.

  • Heat the resulting mixture to 60 °C for 1 hour to ensure complete cleavage of the amine-borane complex.

Step 4: Isolation and Purification
  • Cool the mixture to room temperature and concentrate under reduced pressure to remove THF and Methanol.

  • Cool the remaining aqueous phase to 0 °C and slowly add 2M aqueous NaOH until the pH reaches >10. The product will precipitate or form a distinct organic layer as the free base.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 × 30 mL).

  • Wash the combined organic extracts with brine (20 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify via flash column chromatography (Silica gel, Eluent: DCM/MeOH/Et₃N 95:4:1) to afford pure (3-chloro-4-nitrophenyl)methanamine as a yellow-orange solid.

Analytical Characterization

To validate the structural integrity and ensure no over-reduction of the nitro group occurred, the following analytical parameters should be verified.

Table 2: Expected Analytical Signatures

Analytical MethodExpected Data / SignalsDiagnostic Significance
LC-MS (ESI+) m/z 187.0 [M+H]⁺, 189.0[M+2+H]⁺ (3:1 ratio)Confirms target mass and retention of the aryl chloride isotope pattern.
¹H NMR (400 MHz, CDCl₃) δ 7.90 (d, J = 8.4 Hz, 1H, Ar-H)Confirms retention of the strongly electron-withdrawing nitro group (downfield shift).
δ 7.60 (d, J = 1.8 Hz, 1H, Ar-H)Aromatic proton adjacent to chlorine.
δ 7.42 (dd, J = 8.4, 1.8 Hz, 1H, Ar-H)Aromatic proton adjacent to the methanamine group.
δ 3.95 (s, 2H, -CH₂-)Confirms the reduction of the nitrile to the methylene bridge.
δ 1.60 (br s, 2H, -NH₂)Primary amine protons (exchangeable with D₂O).

Synthetic Workflow Visualization

SynthesisWorkflow N1 3-Chloro-4-nitrobenzonitrile (Starting Material) N2 BH3·THF Addition (0 °C to Reflux) N1->N2 Electrophilic Attack N3 Amine-Borane Complex (Intermediate) N2->N3 Reduction N4 Acidic Quench (MeOH, then HCl) N3->N4 Complex Cleavage N5 Aqueous Workup (Basification, pH > 10) N4->N5 Neutralization N6 (3-Chloro-4-nitrophenyl)methanamine (Target Product) N5->N6 Extraction

Chemoselective reduction workflow of 3-chloro-4-nitrobenzonitrile to the target methanamine.

References

  • Kumar, V., et al. "Discovery, Characterization, and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Zhang, Y., et al. "Structure–Activity Relationship Studies on Diversified Salicylamide Derivatives as Potent Inhibitors of Human Adenovirus Infection." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Volsen Chemical. "3-Chloro-4-nitrobenzonitrile (CAS 34662-29-8) Intermediates". Volsen Chemical Catalog. Available at: [Link]

Sources

Application

Amide coupling reaction conditions with (3-Chloro-4-nitrophenyl)methanamine

Application Note: Optimized Amide Coupling Protocols for (3-Chloro-4-nitrophenyl)methanamine Executive Summary This application note provides a comprehensive, field-validated guide for synthesizing amide bonds using (3-C...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Amide Coupling Protocols for (3-Chloro-4-nitrophenyl)methanamine

Executive Summary

This application note provides a comprehensive, field-validated guide for synthesizing amide bonds using (3-Chloro-4-nitrophenyl)methanamine. Designed for medicinal chemists and process scientists, this document outlines the chemical causality behind reagent selection, details self-validating experimental protocols, and establishes scalable workflows to overcome the unique steric and electronic challenges presented by nitroaromatic benzylamine derivatives.

Chemical Context & Reactivity Profile

(3-Chloro-4-nitrophenyl)methanamine (CAS: 1261498-17-2) is a highly versatile building block utilized in the synthesis of targeted therapeutics and complex agrochemicals[1].

  • Electronic & Structural Dynamics: Structurally, this compound is a primary aliphatic amine (a benzylamine derivative). While the aromatic ring bears strong electron-withdrawing groups (a meta-chloro and a para-nitro group), the methylene spacer (-CH2-) effectively insulates the primary amine from direct resonance withdrawal into the pi-system. Consequently, its nucleophilicity remains robust, behaving similarly to standard benzylamines rather than poorly reactive anilines.

  • Handling & Salt Neutralization: Commercially, this reagent is predominantly supplied as a hydrochloride salt to prevent oxidative degradation and improve shelf-life[2]. A critical causal step in any coupling protocol is the stoichiometric addition of a tertiary amine base (e.g., N,N-Diisopropylethylamine [DIPEA] or N-Methylmorpholine [NMM]) to neutralize the HCl salt and liberate the active free-amine nucleophile in situ. Failure to properly freebase the amine will result in zero conversion.

Mechanistic Insights & Reagent Selection

Selecting the appropriate coupling reagent requires balancing reaction kinetics, substrate steric hindrance, and production scale.

  • Uronium/Aminium Salts (e.g., HATU): The gold standard for discovery-scale medicinal chemistry. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. However, direct reaction between the free amine and HATU can form a dead-end, unreactive guanidinium byproduct[3]. Causality: To prevent this, the carboxylic acid must be pre-activated with HATU and base for 5–10 minutes prior to the introduction of the (3-Chloro-4-nitrophenyl)methanamine.

  • Carbodiimides (e.g., EDC·HCl / HOBt): The preferred choice for process scale-up. EDC is favored over older reagents like DCC because its corresponding urea byproduct is water-soluble. This allows for removal via simple aqueous extraction, bypassing the tedious filtration steps required for dicyclohexylurea (DCU)[3].

  • Acid Chlorides: For unhindered acids on a large scale (>50g), conversion to an acid chloride (using oxalyl chloride with catalytic DMF) followed by coupling is highly atom-economical and avoids the high cost of specialized coupling reagents[4].

Workflow cluster_0 Phase 1: Carboxylic Acid Activation cluster_1 Phase 2: Aminolysis Acid Carboxylic Acid (R-COOH) ActiveEster Activated Ester (OAt / OBt Intermediate) Acid->ActiveEster Activation Reagent Coupling Reagent (HATU / EDC) Reagent->ActiveEster Base1 Tertiary Base (DIPEA / NMM) Base1->ActiveEster Deprotonation Product Target Amide Product ActiveEster->Product Nucleophilic Attack AmineSalt (3-Chloro-4-nitrophenyl) methanamine·HCl FreeAmine Free Nucleophile (Amine) AmineSalt->FreeAmine Neutralization Base2 Tertiary Base (Freebasing) Base2->FreeAmine FreeAmine->Product Aminolysis

Figure 1: Two-phase mechanistic workflow for amide bond formation.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Objective: Rapid, high-yielding amide bond formation for library synthesis or sterically hindered carboxylic acids[3].

Step-by-Step Methodology:

  • Preparation & Pre-activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N2/Ar). Add DIPEA (1.5 mmol, 1.5 eq). Add HATU (1.2 mmol, 1.2 eq) in one portion. Stir for 10 minutes.

    • Causality: DMF is chosen because nitroaromatic compounds often exhibit poor solubility in less polar solvents like DCM. Pre-activation ensures the HOAt ester forms completely, preventing the aforementioned guanidinium byproduct formation[3].

  • Nucleophile Liberation & Addition: In a separate vial, suspend (3-Chloro-4-nitrophenyl)methanamine·HCl (1.1 mmol) in DMF (2 mL) and add DIPEA (1.5 mmol, 1.5 eq). Sonicate briefly until dissolved (liberating the free amine). Add this solution dropwise to the pre-activated acid mixture.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 2–4 hours. Monitor via LC-MS. The target product will be highly UV-active at 254 nm due to the nitroaromatic chromophore. The complete disappearance of the starting acid mass dictates reaction completion.

  • Aqueous Workup: Dilute the reaction with EtOAc (30 mL). Wash sequentially with 1M HCl (2 x 15 mL) to remove unreacted amine and DIPEA, saturated aqueous NaHCO3 (2 x 15 mL) to remove acidic HOAt byproducts, and brine (15 mL) to break any emulsions.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: EDC/HOBt Coupling (Process Scale)

Objective: Scalable synthesis utilizing cost-effective reagents with simplified downstream purification[5].

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in a DCM/DMF mixture (4:1 v/v). Cool to 0 °C. Add EDC·HCl (1.2 eq) followed by NMM (1.0 eq). Stir for 15 minutes.

    • Causality: Cooling to 0 °C controls the exotherm of activation and minimizes potential epimerization if the carboxylic acid is a chiral amino acid derivative.

  • Coupling: Add (3-Chloro-4-nitrophenyl)methanamine·HCl (1.05 eq) and the remaining NMM (1.5 eq) to the mixture. Allow the reaction to warm to room temperature naturally and stir for 12–16 hours.

  • Workup (Self-Validation): Dilute with DCM. Wash with water, 1M HCl, sat. NaHCO3, and brine.

    • Causality: The EDC-urea byproduct and HOBt partition efficiently into the aqueous phase, effectively self-purifying the organic layer without the need for column chromatography[5].

Quantitative Data & Optimization Matrix

The following table summarizes the optimal parameters for scaling couplings with (3-Chloro-4-nitrophenyl)methanamine based on process chemistry standards[4],[5].

ParameterProtocol A (HATU)Protocol B (EDC/HOBt)Protocol C (Acid Chloride)
Optimal Scale < 5 grams5 - 50 grams> 50 grams
Coupling Reagent HATU (1.2 eq)EDC·HCl / HOBt (1.2 eq)Oxalyl Chloride (1.2 eq)
Base DIPEA (3.0 eq total)NMM (2.5 eq total)Et3N (2.5 eq)
Preferred Solvent DMF or DMAcDCM/DMF mixtureTHF or DCM
Reaction Time 2 - 4 hours12 - 16 hours1 - 2 hours
Typical Yield 85 - 95%75 - 85%80 - 90%
Byproduct Removal Chromatography often neededAqueous extractionAqueous extraction

Troubleshooting & Best Practices

  • Solubility Constraints: The 3-chloro-4-nitrophenyl moiety can induce molecular aggregation, leading to poor solubility. If the reaction mixture becomes heterogeneous during coupling, increase the volumetric ratio of DMF or gently warm the reaction to 40 °C to maintain a homogenous phase.

  • Downstream Compatibility Risks: The nitro group is perfectly stable to standard amide coupling conditions. However, if subsequent synthetic steps involve hydrogenation (e.g., Pd/C, H2) or strong reducing agents (e.g., LiAlH4), the nitro group will be rapidly reduced to an aniline, and the aryl chloride may undergo hydrodehalogenation. Orthogonal protecting group strategies or highly selective reduction conditions must be planned accordingly.

References

  • Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631.[Link]

  • Dunetz, J. R.; Magano, J.; Weix, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140-177.[Link]

  • NextSDS Chemical Substance Database. "(3-chloro-4-nitrophenyl)methanamine - Chemical Substance Information." NextSDS, 2024. [Link]

Sources

Method

Application Notes and Protocols for the Catalytic Reduction of (3-Chloro-4-nitrophenyl)methanamine to Diamine Derivatives

Introduction: The Significance of 4-(Aminomethyl)-2-chloroaniline in Medicinal Chemistry The selective synthesis of diamine derivatives is a cornerstone of modern pharmaceutical and materials science. Among these, 4-(ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4-(Aminomethyl)-2-chloroaniline in Medicinal Chemistry

The selective synthesis of diamine derivatives is a cornerstone of modern pharmaceutical and materials science. Among these, 4-(aminomethyl)-2-chloroaniline, the product of the catalytic reduction of (3-chloro-4-nitrophenyl)methanamine, represents a critical building block. Its structural motif, featuring a chlorinated aniline core with a reactive aminomethyl side chain, is prevalent in a variety of pharmacologically active agents and advanced polymers. The precise and efficient synthesis of this diamine is therefore of paramount importance to researchers and professionals in drug development.

This document provides a comprehensive guide to the catalytic reduction of (3-chloro-4-nitrophenyl)methanamine. It is designed to offer not just a set of instructions, but a deeper understanding of the underlying principles, the rationale behind procedural choices, and the critical parameters that ensure a successful and reproducible synthesis.

Reaction Principle: Navigating the Chemoselectivity Challenge

The core transformation in this synthesis is the reduction of an aromatic nitro group to a primary amine. While seemingly straightforward, the presence of a chloro-substituent on the aromatic ring introduces a significant challenge: the potential for hydrodehalogenation, an undesirable side reaction that removes the chlorine atom.[1][2] Furthermore, the aminomethyl group may influence the catalyst's activity and selectivity. Therefore, the choice of catalyst and reaction conditions is critical to selectively reduce the nitro group while preserving the chloro-substituent.

The general reaction is as follows:

(3-Chloro-4-nitrophenyl)methanamine + 3H₂ --(Catalyst)--> 4-(Aminomethyl)-2-chloroaniline + 2H₂O

This guide will focus on two of the most robust and widely employed catalytic systems for this transformation: Palladium on Carbon (Pd/C) and Raney® Nickel.

Catalytic Systems: A Comparative Analysis

The selection of a catalyst is a pivotal decision in the development of a robust reduction protocol. Both Palladium on Carbon (Pd/C) and Raney® Nickel are workhorses in catalytic hydrogenation, yet they exhibit distinct characteristics that make them suitable for different experimental constraints and substrate sensitivities.[3][4]

ParameterPalladium on Carbon (Pd/C)Raney® Nickel
Activity Generally exhibits high activity, often allowing for milder reaction conditions (lower temperature and pressure).[3]Also highly active, though sometimes requiring slightly more forcing conditions compared to Pd/C.[4]
Selectivity Highly effective for nitro group reduction. However, it can be prone to causing dehalogenation, especially with more reactive halogens (I, Br) or under harsh conditions.[3][5]Often the catalyst of choice for substrates containing chloro-substituents, as it generally shows lower propensity for dehalogenation compared to Pd/C.[2][3]
Cost As a precious metal catalyst, it is more expensive than Raney Nickel.A more cost-effective option, making it attractive for larger-scale syntheses.
Handling & Safety Pyrophoric when dry and must be handled with care, typically as a slurry.Also pyrophoric, especially when dry, and requires careful handling under an inert atmosphere or as a slurry.
Hydrogen Source Compatible with hydrogen gas (H₂) and transfer hydrogenation reagents (e.g., hydrazine hydrate, ammonium formate).[6][7]Commonly used with hydrogen gas (H₂) and also effective with transfer hydrogenation reagents like hydrazinium monoformate.[8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the catalytic reduction of (3-chloro-4-nitrophenyl)methanamine. It is imperative that all operations are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) is worn.

Protocol 1: Selective Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is designed to maximize selectivity and minimize dehalogenation by employing controlled conditions.

Materials:

  • (3-Chloro-4-nitrophenyl)methanamine

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Diatomaceous earth (e.g., Celite®)

  • High-purity hydrogen gas (H₂)

  • High-purity nitrogen gas (N₂)

Equipment:

  • Parr-type hydrogenation apparatus or a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a balloon filled with hydrogen.

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a suitable hydrogenation vessel, dissolve (3-chloro-4-nitrophenyl)methanamine (1 equivalent) in anhydrous methanol (15-20 mL per gram of substrate).

  • Inerting the System: Purge the vessel with nitrogen gas for 5-10 minutes to remove any air.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (5-10 mol%). Caution: Pd/C is pyrophoric and should be handled with care.

  • Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (typically 1-4 atm or 15-60 psi) or maintain a hydrogen atmosphere using a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the hydrogen uptake or by Thin Layer Chromatography (TLC) analysis of aliquots.

  • Work-up: Upon completion of the reaction (cessation of hydrogen uptake or disappearance of starting material by TLC), carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Caution: The filter cake is pyrophoric and must be kept wet with solvent during and after filtration. Quench the filter cake with water immediately after filtration.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-(aminomethyl)-2-chloroaniline. The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.[9]

Protocol 2: Hydrogenation using Raney® Nickel

This protocol is a cost-effective alternative and is particularly advantageous for minimizing dehalogenation.

Materials:

  • (3-Chloro-4-nitrophenyl)methanamine

  • Raney® Nickel (commercially available as a slurry in water or another solvent)

  • Ethanol (EtOH) or Methanol (MeOH)

  • High-purity hydrogen gas (H₂)

  • High-purity nitrogen gas (N₂)

Equipment:

  • Pressure reactor (e.g., Parr apparatus) with stirring and temperature control

  • Filtration apparatus (designed for handling pyrophoric materials)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: If using a slurry, carefully decant the storage solvent and wash the Raney® Nickel with the reaction solvent (e.g., ethanol) under an inert atmosphere.

  • Reactor Charging: In a pressure reactor, combine the (3-chloro-4-nitrophenyl)methanamine dissolved in ethanol or methanol with the prepared Raney® Nickel catalyst.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to a moderate temperature (e.g., 40-60 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by observing the pressure drop (hydrogen uptake).

  • Work-up: After the reaction is complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the Raney® Nickel. This is a critical step due to the pyrophoric nature of the catalyst. The filtration should be performed under a blanket of inert gas, and the filter cake must be kept wet.

  • Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or recrystallization.

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for successful execution. The following diagram illustrates the general workflow for the catalytic reduction process.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve (3-Chloro-4-nitrophenyl)methanamine in Solvent B Charge Reactor and Add Catalyst A->B C Inert Atmosphere Purge (N₂) B->C D Introduce Hydrogen (H₂) C->D E Vigorous Stirring & Temperature Control D->E F Monitor Reaction Progress (TLC/H₂ Uptake) E->F G Reaction Quench & N₂ Purge F->G Reaction Complete H Catalyst Filtration (Caution: Pyrophoric) G->H I Solvent Removal (Rotary Evaporation) H->I J Purification (Chromatography/Recrystallization) I->J

Caption: General workflow for the catalytic reduction.

Characterization of 4-(Aminomethyl)-2-chloroaniline

The identity and purity of the synthesized 4-(aminomethyl)-2-chloroaniline should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the aminomethyl protons, and the amine protons. The ¹³C NMR will confirm the number of unique carbon atoms.[10][11]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amines, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.[10][12]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.[13][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for monitoring the reaction progress.[9]

Troubleshooting and Key Considerations

  • Dehalogenation: If significant dehalogenation is observed, consider switching from Pd/C to Raney® Nickel, or using a modified Pd/C catalyst such as Pd/C(en).[15] Lowering the reaction temperature and pressure can also help to minimize this side reaction. The addition of a small amount of a base, such as an alkali metal carbonate, may also suppress hydrodehalogenation.[16]

  • Incomplete Reaction: If the reaction is sluggish or incomplete, ensure that the catalyst is active and that the hydrogen delivery is efficient. The quality of the solvent is also important; anhydrous solvents are generally preferred.

  • Catalyst Handling: Both Pd/C and Raney® Nickel are pyrophoric and must be handled with extreme care, especially when dry. Always handle them under an inert atmosphere or as a slurry. The filter cake after the reaction should never be allowed to dry and should be quenched immediately with water.

Conclusion

The catalytic reduction of (3-chloro-4-nitrophenyl)methanamine to 4-(aminomethyl)-2-chloroaniline is a critical transformation in synthetic chemistry. By carefully selecting the appropriate catalyst and optimizing the reaction conditions, high yields of the desired product can be achieved while minimizing side reactions such as dehalogenation. This guide provides a comprehensive framework, grounded in established scientific principles, to enable researchers, scientists, and drug development professionals to confidently and safely perform this important synthesis.

References

  • Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive Methods Discourse. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Highly efficient catalytic hydrogenation of p -chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances. [Link]

  • Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Organic Chemistry Portal. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

  • Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. Catalysis Science & Technology. [Link]

  • Selective catalytic hydrodehalogenation of chloronitrobenzenes. OSTI.GOV. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. PMC. [Link]

  • Hydrogenation of halonitrobenzenes without dehalogenation.
  • Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Michigan State University. [Link]

  • Remarkable effect of alkalis on the chemoselective hydrogenation of functionalized nitroarenes over high-loading Pt/FeOx catalysts. Technical University of Denmark. [Link]

  • Raney-type catalysts for the hydrogenation of halonitroaromatic compounds.
  • Remarkable effect of alkalis on the chemoselective hydrogenation of functionalized nitroarenes over high-loading Pt/FeOx catalys. Semantic Scholar. [Link]

  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Nature. [Link]

  • The Art of Heterogenous Catalytic Hydrogenation Part 2. University of Illinois. [Link]

  • Preparation of sub-microspherical Fe3O4@PDA-Pd NPs catalyst and application in catalytic hydroreduction reaction of halogenated aromatic nitro compounds to prepare halogenated aromatic amines. PMC. [Link]

  • Remarkable effect of alkalis on the chemoselective hydrogenation of functionalized nitroarenes over high-loading Pt/FeOx catalysts. Royal Society of Chemistry. [Link]

  • Catalytic Hydrogenation Reaction. AZoM. [Link]

  • 2-Chloroaniline. SpectraBase. [Link]

  • FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. PubMed. [Link]

  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. PMC. [Link]

  • 4-chloromethyl-1,3-dioxolan-2-one (2 b): 1H NMR (CDCl3, 400 MHz). Royal Society of Chemistry. [Link]

  • 3-CHLOROANILINE. Ataman Kimya. [Link]

  • Synthesis, purification and characterization of organic compounds. University of Bologna. [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC. [Link]

  • 4-(aminomethyl)-2-chloroaniline — Chemical Substance Information. NextSDS. [Link]

  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]

  • 2-(aminomethyl)-4-chloroaniline (C7H9ClN2). PubChemLite. [Link]

  • Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of (3-Chloro-4-nitrophenyl)methanamine

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselectivity and isolation challenges asso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselectivity and isolation challenges associated with synthesizing (3-Chloro-4-nitrophenyl)methanamine (CAS: 1261498-17-2).

This molecule presents a classic synthetic dilemma: generating a primary amine without inadvertently reducing the highly reactive nitro group or triggering the hydrodehalogenation of the aryl chloride. Below, we dissect the causality behind common experimental failures and provide self-validating, field-proven protocols to maximize your yield.

Synthetic Workflow Overview

SynthesisRoutes A 3-Chloro-4-nitrobenzonitrile F Selective Reduction (NaBH4 + TFA) A->F Route A B 3-Chloro-4-nitrobenzyl halide D Delépine Reaction (HMTA, then HCl) B->D Route B1 E Gabriel Synthesis (Phthalimide, then Hydrazine) B->E Route B2 C (3-Chloro-4-nitrophenyl)methanamine D->C E->C F->C

Figure 1: High-yield synthetic pathways for (3-Chloro-4-nitrophenyl)methanamine.

Section 1: Route A - Chemoselective Nitrile Reduction

Q: Why am I observing competitive reduction of the nitro group and dechlorination when reducing 3-chloro-4-nitrobenzonitrile? Standard catalytic hydrogenation (e.g., Pd/C with H2​ ) or aggressive nucleophilic hydride donors (e.g., LiAlH4​ ) lack the electronic discrimination required for this substrate. Palladium surfaces readily catalyze the hydrodehalogenation of aryl chlorides and rapidly reduce nitro groups to anilines. To achieve high yields of the target amine, you must shift from a purely nucleophilic attack to an electrophilically activated reduction.

Q: What is the optimal reagent system for this selective reduction? The most robust and scalable method employs Sodium Borohydride ( NaBH4​ ) paired with a Brønsted acid like Trifluoroacetic acid (TFA). The causality is straightforward: TFA protonates the nitrile nitrogen, vastly increasing the electrophilicity of the nitrile carbon. This allows the relatively mild NaBH4​ to attack the nitrile at ambient temperature. The nitro group remains unprotonated and entirely unreactive toward NaBH4​ under these conditions[1]. Alternatively, Ruthenium-catalyzed transfer hydrogenation provides exquisite selectivity by selectively binding the nitrile over the nitro group at the metal center[2].

Table 1: Comparison of Nitrile Reduction Conditions

Reaction SystemMechanistic CausalityNitro Group ToleranceDechlorination RiskExpected Yield
H2​ , Pd/C Surface catalytic hydrogenationPoor (Reduces to aniline)High< 10%
LiAlH4​ Aggressive nucleophilic hydride attackPoor (Forms complex mixtures)Low< 20%
NaBH4​
  • TFA
Electrophilic activation of nitrileExcellentLow75 - 85%
NaBH4​
  • Ru-Catalyst
  • Selective nitrile binding to Ru centerExcellentLow> 90%
    Protocol 1: Chemoselective Reduction using NaBH4​ /TFA

    This protocol is a self-validating system: gas evolution acts as a physical indicator of hydride activation, while pH control during workup ensures the amine is selectively partitioned.

    • Preparation : Dissolve 3-chloro-4-nitrobenzonitrile (1.0 eq) in anhydrous THF under an inert atmosphere ( N2​ or Ar).

    • Activation : Cool the solution to 0 °C. Slowly add Trifluoroacetic acid (TFA, 1.2 eq) dropwise to prevent thermal spikes.

    • Reduction : Add Sodium Borohydride ( NaBH4​ , 3.0 eq) in small portions over 30 minutes. Note: Slow addition is critical to control the exothermic release of hydrogen gas.

    • Reaction : Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via LC-MS until the nitrile mass is fully consumed.

    • Quenching & Workup : Carefully quench with ice-cold water. Adjust the aqueous phase to pH ~10 using 1M NaOH to deprotonate the amine salt into its free-base form. Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    Section 2: Route B - Controlled Amination of Benzyl Halides

    Q: Direct amination of 3-chloro-4-nitrobenzyl chloride with methanolic ammonia gives a low yield. Why does this fail? Direct alkylation of ammonia with highly electrophilic benzyl halides follows an SN​2 mechanism. The resulting primary amine is significantly more nucleophilic than the starting ammonia. This thermodynamic trap leads to rapid over-alkylation, yielding a complex, difficult-to-separate mixture of secondary amines, tertiary amines, and quaternary ammonium salts.

    Q: Should I use the Gabriel Synthesis or the Delépine Reaction to prevent over-alkylation? While both methods prevent over-alkylation, the Delépine reaction is operationally superior for nitroaromatics[3].

    • The Delépine Advantage : It uses hexamethylenetetramine (HMTA), a tertiary amine cage. Upon SN​2 attack, it forms a quaternary ammonium salt. Because the nitrogen is now quaternary, it has no lone pairs left, structurally halting the reaction at the mono-alkylation stage. Subsequent acidic hydrolysis cleanly liberates the primary amine[3].

    • The Gabriel Risk : The Gabriel synthesis uses phthalimide to prevent over-alkylation[4]. However, the classical Ing-Manske deprotection requires hydrazine hydrate. Hydrazine is a reducing agent; in the presence of trace transition metals (often found in standard laboratory glassware), it can inadvertently reduce your nitro group, destroying the target molecule.

    Protocol 2: Delépine Synthesis of (3-Chloro-4-nitrophenyl)methanamine
    • Salt Formation : Dissolve 3-chloro-4-nitrobenzyl chloride (1.0 eq) in chloroform or dimethyl carbonate (DMC, a greener alternative). Add Hexamethylenetetramine (HMTA, 1.1 eq).

    • Precipitation : Stir at 50 °C for 4-12 hours. The quaternary hexamethylenetetraammonium salt will precipitate out of the solution as a dense white/yellow solid, driving the reaction forward via Le Chatelier's principle.

    • Isolation : Filter the precipitate and wash with cold solvent to remove any unreacted starting materials.

    • Hydrolysis : Suspend the isolated salt in a mixture of concentrated HCl and Ethanol (1:4 v/v). Reflux for 2-4 hours. The HMTA cage decomposes into formaldehyde diethyl acetal and ammonium chloride, liberating the primary amine hydrochloride.

    • Purification : Concentrate the mixture in vacuo. Basify with aqueous NaOH to liberate the free amine, extract with Dichloromethane (DCM), dry over MgSO4​ , and evaporate to yield the pure primary amine.

    Section 3: Isolation and Storage

    Q: My isolated (3-chloro-4-nitrophenyl)methanamine degrades over time on the bench. How can I improve its stability? Free primary benzylamines, especially those bearing electron-withdrawing groups, are highly susceptible to atmospheric oxidation and CO2​ absorption (which forms insoluble carbamates). Solution : Never store the free base for extended periods. Immediately convert the isolated product into its hydrochloride salt. Dissolve the free base in anhydrous diethyl ether and add a stoichiometric amount of HCl in dioxane (4M). Filter the resulting (3-chloro-4-nitrophenyl)methanamine hydrochloride salt, dry under a vacuum, and store it in a desiccator at 4 °C.

    Sources

    Optimization

    Technical Support Center: Scaling Up (3-Chloro-4-nitrophenyl)methanamine Production

    Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific challenges of scaling up the production of (3-Chloro-4-nitrophen...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific challenges of scaling up the production of (3-Chloro-4-nitrophenyl)methanamine (also known as 3-chloro-4-nitrobenzylamine).

    The primary synthetic hurdle for this API intermediate is chemoselectivity . The molecule contains a highly reducible nitro group and a labile aryl chloride. Standard catalytic hydrogenation (e.g., H2​ with Pd/C) will indiscriminately reduce the nitro group to an aniline and may cause reductive dechlorination. To successfully scale this molecule, we must utilize orthogonal reactivity principles.

    This guide details two field-proven, self-validating pathways: the Chemoselective Borane Reduction of a nitrile precursor, and the Delépine Reaction of a benzyl bromide precursor.

    Workflow & Pathway Visualization

    Pathway N1 3-Chloro-4-nitrobenzonitrile (Starting Material A) M1 Method A: Borane Reduction (NaBH4 + BF3·OEt2, 2-MeTHF) N1->M1 in-situ BH3 N2 3-Chloro-4-nitrobenzyl bromide (Starting Material B) M2_1 Method B, Step 1: Quaternization (HMTA in EtOAc) N2->M2_1 SN2 Alkylation Target (3-Chloro-4-nitrophenyl)methanamine (Target API Intermediate) M1->Target Aqueous Workup M2_Int Hexamethylenetetrammonium Salt (Stable Intermediate) M2_1->M2_Int Precipitation M2_2 Method B, Step 2: Acidic Hydrolysis (Ethanolic HCl, Reflux) M2_Int->M2_2 Cleavage M2_2->Target Basification

    Fig 1: Chemoselective synthetic pathways for (3-Chloro-4-nitrophenyl)methanamine.

    Step-by-Step Methodologies

    Protocol A: Chemoselective Nitrile Reduction ( NaBH4​/BF3​⋅OEt2​ )

    Causality & Mechanism: Nitriles are notoriously difficult to reduce without affecting nitro groups. We utilize an electrophilic reducing agent, Borane ( BH3​ ), which coordinates to the lone pair of the nitrile nitrogen, facilitating hydride transfer while ignoring the electron-deficient nitro group [1]. We generate BH3​ in situ using Sodium Borohydride ( NaBH4​ ) and Boron Trifluoride Etherate ( BF3​⋅OEt2​ ).

    Self-Validating Protocol:

    • Setup: Purge a jacketed reactor with N2​ . Charge the reactor with 3-chloro-4-nitrobenzonitrile (1.0 eq) and anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (10 vol).

    • Hydride Addition: Add NaBH4​ (1.5 eq) in one portion. Stir the suspension at 20°C.

    • Lewis Acid Addition: Dropwise add BF3​⋅OEt2​ (2.0 eq) over 1 hour, maintaining the internal temperature strictly between 20–25°C. Caution: Exothermic reaction with H2​ gas evolution.

    • Reaction Validation: Stir for 4 hours. Validation Check: Pull an aliquot, quench in methanol, and analyze via FTIR. The reaction is complete when the sharp nitrile C≡N stretch at 2230 cm⁻¹ completely disappears.

    • Quench: Cool to 5°C. Carefully add Methanol (3 vol) dropwise to destroy residual borane. Do not proceed until gas evolution ceases.

    • Workup: Add 1M HCl (5 vol) and stir for 30 minutes to break boron-amine complexes. Basify the aqueous layer with 2M NaOH to pH 10, extract with EtOAc, dry over Na2​SO4​ , and concentrate to yield the free base amine.

    Protocol B: The Delépine Reaction (via Benzyl Bromide)

    Causality & Mechanism: Direct alkylation of ammonia with 3-chloro-4-nitrobenzyl bromide leads to a statistical mixture of primary, secondary, and tertiary amines. The uses hexamethylenetetramine (HMTA) as a bulky ammonia surrogate[2]. HMTA alkylates exactly once via an SN​2 mechanism to form a stable quaternary ammonium salt, completely preventing over-alkylation [3].

    Self-Validating Protocol:

    • Quaternization (Step 1): Dissolve 3-chloro-4-nitrobenzyl bromide (1.0 eq) in Ethyl Acetate (EtOAc) (8 vol) at room temperature.

    • HMTA Addition: Add HMTA (1.1 eq) portion-wise. Stir at 40°C for 6 hours.

    • Intermediate Validation: A thick white precipitate (the hexamethylenetetrammonium salt) will form. Validation Check: The salt is entirely insoluble in EtOAc. Filter, wash with cold EtOAc, and weigh. A gravimetric yield of >90% confirms Step 1 completion.

    • Hydrolysis (Step 2): Suspend the isolated salt in a mixture of Ethanol (5 vol) and concentrated aqueous HCl (3 vol).

    • Cleavage: Heat the mixture to a gentle reflux (approx. 80°C) for 4 hours. The suspension will gradually dissolve as the aminal cage breaks down into formaldehyde and ammonium chloride.

    • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol and formaldehyde (as its diethyl acetal). Basify the aqueous residue with 20% NaOH to pH 10 and extract with Dichloromethane (DCM) to isolate the target primary amine.

    Troubleshooting & FAQs

    Q1: During Method A, I am observing the formation of 3-chloro-4-aminobenzylamine. How do I prevent this over-reduction? A: Over-reduction (nitro group reduction) occurs if the reaction temperature exceeds 30°C or if excess NaBH4​ is left unreacted before the aqueous quench. Maintain strict temperature control (20-25°C) using a jacketed reactor. Furthermore, ensure you quench meticulously with methanol before introducing water. Methanol smoothly solvolyzes the active borane species; direct aqueous quenching can cause localized heating spikes that drive nitro reduction.

    Q2: Why must I use 2-MeTHF instead of standard THF in the borane reduction (Method A)? A: Standard THF is susceptible to ring-opening polymerization in the presence of strong Lewis acids like BF3​ , especially on a larger scale where mixing times are longer. This results in a viscous, unscalable polymeric mess [4]. 2-MeTHF is sterically hindered, resisting polymerization, and offers the added benefit of phase separation during aqueous workup, improving your E-factor.

    Q3: The Delépine hydrolysis (Method B) is generating excessive pressure in my reactor. What is the cause? A: The acidic hydrolysis of the HMTA salt releases multiple equivalents of formaldehyde. At reflux temperatures, formaldehyde can vaporize or degrade into formic acid and gaseous byproducts. Ensure your condenser is adequately chilled (≤5°C) and your scrubber system is rated for formaldehyde vapor. Maintain a steady, controlled reflux rather than a rolling boil to manage vapor pressure.

    Q4: Why is my HMTA salt (Method B, Step 1) failing to precipitate, resulting in low yields? A: HMTA salts are highly polar and rely on precipitation to drive the SN​2 equilibrium forward. If you are using a solvent with high polarity (e.g., Methanol, DMF, or Acetonitrile), the salt will remain dissolved, slowing the reaction and promoting side reactions. Always use an apolar or moderately polar solvent like Chloroform ( CHCl3​ ) or Ethyl Acetate (EtOAc) to ensure immediate and quantitative precipitation [3].

    Quantitative Data & Scale-up Metrics

    When deciding which route to implement in your pilot plant, consider the following comparative metrics derived from process optimization studies:

    Process ParameterMethod A: Borane ReductionMethod B: Delépine Reaction
    Chemoselectivity High (Requires strict thermal control)Absolute (Nitro group is inert to HMTA)
    Atom Economy Moderate (Generates boron waste)Low (Generates formaldehyde/HMTA waste)
    Scalability & Safety Good (Requires H2​ gas venting protocols)Excellent (Simple precipitation/filtration)
    Primary Impurity Profile Des-chloro or Aniline derivativesUnreacted benzyl bromide
    Typical Overall Yield 75% - 82%85% - 92%

    References

    • Brown, H. C., Choi, Y. M., & Narasimhan, S. "Selective reductions. 29. A simple technique to achieve an enhanced rate of reduction of representative organic compounds by borane-dimethyl sulfide." Journal of Organic Chemistry, 1982. URL:[Link]

    • Wikipedia Contributors. "Delépine reaction." Wikipedia, The Free Encyclopedia, 2023. URL:[Link]

    • Jordan, A., Huang, S., Sneddon, H. F., & Nortcliffe, A. "Assessing the Limits of Sustainability for the Delépine Reaction." ACS Sustainable Chemistry & Engineering, 2020. URL:[Link]

    • Yoo, E. S., & Barbachyn, M. "Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups." Calvin Digital Commons (Summer Research), 2020. URL:[Link]

    Reference Data & Comparative Studies

    Validation

    Reactivity Comparison Guide: (3-Chloro-4-nitrophenyl)methanamine vs. 4-Chloro-3-nitrobenzylamine

    Executive Summary In the design of targeted therapeutics and complex heterocycles, the selection of the correct regioisomer is paramount to synthetic efficiency. (3-Chloro-4-nitrophenyl)methanamine and 4-chloro-3-nitrobe...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the design of targeted therapeutics and complex heterocycles, the selection of the correct regioisomer is paramount to synthetic efficiency. (3-Chloro-4-nitrophenyl)methanamine and 4-chloro-3-nitrobenzylamine are highly valuable bifunctional building blocks. Both feature a primary amine (-CH₂NH₂) and an ortho-chloronitroarene motif, making them prime candidates for Nucleophilic Aromatic Substitution (SₙAr) followed by downstream amine functionalization (e.g., in the synthesis of mPGES-1 inhibitors [3]).

    While both isomers are highly activated for SₙAr due to the strongly electron-withdrawing nitro group adjacent to the chlorine leaving group, their reactivity profiles are not identical. This guide provides an in-depth mechanistic comparison, demonstrating why (3-Chloro-4-nitrophenyl)methanamine exhibits superior SₙAr kinetics due to the specific regiochemical relationship between the methanamine group and the reaction center.

    Structural & Electronic Profiling: The Meisenheimer Complex

    The SₙAr reaction proceeds via an addition-elimination mechanism. The rate-determining step is typically the nucleophilic attack on the halogen-bearing carbon, leading to the formation of an anionic intermediate known as the Meisenheimer complex [2]. The stability of this complex dictates the reaction rate.

    The Regiochemical Divergence

    The critical differentiator between these two isomers is the position of the weakly electron-donating methanamine (-CH₂NH₂) group relative to the chlorine atom:

    • 4-Chloro-3-nitrobenzylamine (Para Relationship): The chlorine (C4) is para to the -CH₂NH₂ group (C1). When a nucleophile attacks C4, the resulting negative charge in the Meisenheimer complex delocalizes to C3, C5, and C1 . Because the -CH₂NH₂ group has a slightly electron-donating hyperconjugative effect ( σp​≈−0.02 ) [1], placing formal negative charge on C1 subtly destabilizes the transition state, increasing the activation energy.

    • (3-Chloro-4-nitrophenyl)methanamine (Meta Relationship): The chlorine (C3) is meta to the -CH₂NH₂ group (C1). When a nucleophile attacks C3, the negative charge delocalizes to C2, C4, and C6. The charge bypasses C1 entirely. Furthermore, at the meta position, the inductive electron-withdrawing effect (-I) of the electronegative nitrogen dominates, providing a slight net stabilization to the electron-rich transition state.

    G cluster_0 3-Chloro-4-nitro (Meta) cluster_1 4-Chloro-3-nitro (Para) N1 Inductive Withdrawal (-I) Charge bypasses C1 N2 Lower Activation Energy N1->N2 N5 Meisenheimer Complex Stabilization N2->N5 Faster SₙAr N3 Hyperconjugation (+R) Charge localizes on C1 N4 Higher Activation Energy N3->N4 N4->N5 Slower SₙAr

    Electronic effects of the methanamine group on SₙAr Meisenheimer complex stabilization.

    Quantitative Reactivity Comparison

    The following table summarizes the physicochemical and kinetic parameters that dictate the handling and reactivity of these two compounds.

    Property(3-Chloro-4-nitrophenyl)methanamine4-Chloro-3-nitrobenzylamine
    CAS Number (Free Base) 1261498-17-2116599-38-3
    Cl Position relative to -CH₂NH₂ Meta (C3 vs C1)Para (C4 vs C1)
    Hammett Effect on Reaction Center Inductive Withdrawal (-I)Weak Hyperconjugation (+R)
    Meisenheimer Charge Delocalization Bypasses C1 (Stabilized)Localizes on C1 (Destabilized)
    Relative SₙAr Reactivity Higher (Faster kinetics)Lower (Requires harsher conditions)
    Primary Commercial Form Free base or HCl saltHCl salt (to prevent degradation)

    Self-Validating Experimental Protocols

    Critical Insight (The Self-Condensation Caveat): Both molecules are bifunctional. They contain a nucleophile (the primary amine) and an electrophile (the activated aryl chloride). If subjected to basic SₙAr conditions unprotected, they will undergo rapid intermolecular self-condensation (oligomerization).

    To utilize these building blocks effectively, a self-validating system requires transient N-protection prior to the SₙAr reaction. The following protocol details a chemoselective SₙAr workflow using morpholine as a model nucleophile.

    Step-by-Step Methodology: Chemoselective SₙAr

    Phase 1: N-Boc Protection (Preventing Polymerization)

    • Reagents: Substrate (1.0 eq), Boc₂O (1.1 eq), Triethylamine (Et₃N, 2.0 eq), Dichloromethane (DCM).

    • Procedure: Suspend the benzylamine hydrochloride salt in DCM. Add Et₃N dropwise at 0 °C. Causality: Et₃N liberates the free base and neutralizes the HCl. Add Boc₂O and stir at room temperature for 4 hours.

    • Validation: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the polar baseline spot (free amine) to a higher R_f spot (Boc-protected amine).

    Phase 2: SₙAr Reaction

    • Reagents: N-Boc protected substrate (1.0 eq), Morpholine (1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), N,N-Dimethylformamide (DMF).

    • Procedure: Dissolve the protected intermediate in DMF. Add K₂CO₃ and Morpholine. Heat to 80 °C for 12 hours.

    • Causality of Choices:

      • Solvent: DMF is a polar aprotic solvent. It poorly solvates the morpholine nucleophile (increasing its effective nucleophilicity) while highly stabilizing the polar anionic Meisenheimer complex [2].

      • Base: K₂CO₃ acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation and deactivation of morpholine.

    • Workup: Pour the mixture into ice water. The highly hydrophobic SₙAr product will precipitate, leaving DMF and inorganic salts in the aqueous phase. Filter and dry.

    Phase 3: Deprotection

    • Procedure: Treat the isolated solid with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 2 hours at room temperature, followed by concentration in vacuo to yield the functionalized benzylamine TFA salt.

    Workflow Step1 Phase 1: N-Protection Boc₂O, Et₃N, DCM Prevents self-condensation Step2 Phase 2: SₙAr Reaction Morpholine, K₂CO₃, DMF 80°C, 12h Step1->Step2 Step3 Phase 3: Aqueous Workup Precipitation in H₂O Removes DMF & salts Step2->Step3 Step4 Phase 4: Deprotection TFA/DCM (1:1) Yields functionalized amine Step3->Step4

    Self-validating chemoselective SₙAr experimental workflow.

    Applications in Drug Discovery

    The functionalized derivatives of these benzylamines are critical in modern medicinal chemistry. For example, 4-chloro-3-nitrobenzylamine is a documented precursor in the synthesis of triazolone compounds, which act as potent inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). Inhibiting mPGES-1 is a highly targeted strategy for treating chronic inflammatory disorders like myositis and rheumatoid arthritis without the gastrointestinal side effects associated with traditional COX inhibitors [3]. Understanding the subtle reactivity differences between these isomers allows process chemists to optimize yields, reduce reaction temperatures, and minimize the formation of degradation byproducts during scale-up.

    References

    • Machine learning determination of new Hammett's constants for meta- and para-substituted benzoic acid derivatives employing atomic charges. ChemRxiv. Available at:[Link]

    • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. Available at:[Link]

    • WO2013186692A1 - TRIAZOLONE COMPOUNDS AS mPGES-1 INHIBITORS.Google Patents.
    Comparative

    A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of (3-Chloro-4-nitrophenyl)methanamine

    This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of (3-Chloro-4-nitrophenyl)methanamine. Designed for researchers, scientists, and drug development professionals, this document of...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of (3-Chloro-4-nitrophenyl)methanamine. Designed for researchers, scientists, and drug development professionals, this document offers a technical comparison of fragmentation patterns under different ionization techniques, supported by mechanistic insights and detailed experimental protocols. Our objective is to equip you with the expertise to confidently identify and characterize this and structurally related compounds in your analytical workflows.

    Introduction: The Analytical Imperative

    (3-Chloro-4-nitrophenyl)methanamine is a substituted benzylamine containing both a nitro group and a chlorine atom on the aromatic ring. This unique combination of functional groups presents a compelling case study for mass spectrometry fragmentation analysis. Understanding its gas-phase fragmentation is crucial for its unambiguous identification in complex matrices, such as in metabolite identification studies, impurity profiling, or forensic analysis. The presence of the basic amine group, the electron-withdrawing nitro group, and the halogen substituent all contribute to a rich and informative fragmentation pattern that, when properly interpreted, serves as a molecular fingerprint.

    This guide will deconstruct the fragmentation pathways of (3-Chloro-4-nitrophenyl)methanamine, comparing the outcomes of soft ionization techniques like Electrospray Ionization (ESI) with harder ionization methods such as Electron Ionization (EI).

    Experimental Design & Considerations

    The choice of ionization source and analytical conditions is paramount in obtaining meaningful fragmentation data. Here, we outline a robust protocol for the analysis of (3-Chloro-4-nitrophenyl)methanamine.

    Sample Preparation and Chromatography

    For ESI-MS analysis, the sample should be dissolved in a suitable solvent system, such as a mixture of methanol or acetonitrile with water, often with a small amount of formic acid to promote protonation. Liquid chromatography (LC) is typically coupled to the mass spectrometer to separate the analyte from any impurities.

    A standard LC-MS protocol is as follows:

    • Instrumentation : A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an ESI source.

    • LC Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A : 0.1% Formic acid in water.

    • Mobile Phase B : 0.1% Formic acid in acetonitrile.

    • Gradient : A suitable gradient from 5% to 95% B over several minutes to ensure good peak shape and separation.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 1-5 µL.

    For EI-MS, the sample is typically introduced via a gas chromatograph (GC) for volatile compounds or a direct insertion probe for less volatile solids.

    A standard GC-MS protocol is as follows:

    • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an EI source.[1]

    • GC Column : A nonpolar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[1]

    • Inlet Temperature : 250 °C.[1]

    • Oven Program : Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • MS Conditions (EI) :

      • Ion Source : Electron Ionization (EI).

      • Electron Energy : 70 eV.

      • Mass Range : Scan from m/z 50 to 300.

    Mass Spectrometry Parameters
    • ESI-MS/MS (Positive Ion Mode) :

      • Capillary Voltage : 3.5 - 4.5 kV.

      • Source Temperature : 120 - 150 °C.

      • Desolvation Gas Flow : 600 - 800 L/hr.

      • Collision Gas : Argon.

      • Collision Energy : Ramped from 10 to 40 eV to observe the evolution of fragment ions.

    Fragmentation Analysis: A Comparative Approach

    The fragmentation of (3-Chloro-4-nitrophenyl)methanamine is dictated by the interplay of its functional groups. We will explore the expected fragmentation patterns under both ESI and EI conditions. The nominal molecular weight of (3-Chloro-4-nitrophenyl)methanamine is 186 g/mol .

    Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)

    In positive ion ESI, the molecule will readily protonate at the basic aminomethyl group to form the [M+H]⁺ ion at m/z 187. The chlorine isotopes will also be apparent, with a peak at m/z 189 in an approximate 3:1 ratio. Collision-Induced Dissociation (CID) of the [M+H]⁺ ion is expected to initiate several key fragmentation pathways.

    Key Fragmentation Pathways under ESI-CID:

    • Loss of Ammonia (NH₃) : A characteristic fragmentation for protonated benzylamines is the loss of ammonia (17 Da).[2][3][4][5] This would result in a fragment ion at m/z 170. This process is often facilitated by an intramolecular proton transfer.

    • Formation of the 3-Chloro-4-nitrobenzyl Cation : Cleavage of the C-N bond of the aminomethyl group can lead to the formation of the 3-chloro-4-nitrobenzyl cation at m/z 170.

    • Loss of the Nitro Group (NO₂) : Nitroaromatic compounds are known to lose the nitro group (46 Da).[1][6][7] This could occur from the [M+H]⁺ ion to give a fragment at m/z 141 or from the m/z 170 fragment to yield an ion at m/z 124.

    • Loss of Nitric Oxide (NO) : Another common fragmentation for nitroaromatics is the loss of nitric oxide (30 Da).[1][6][7][8]

    • Loss of Chlorine (Cl) : While less common under soft ionization, the loss of a chlorine radical (35 Da) could occur at higher collision energies.

    The following diagram illustrates the predicted ESI-CID fragmentation pathways.

    G [M+H]+ (m/z 187/189) [M+H]+ (m/z 187/189) m/z 170/172 m/z 170/172 [M+H]+ (m/z 187/189)->m/z 170/172 -NH3 m/z 141/143 m/z 141/143 [M+H]+ (m/z 187/189)->m/z 141/143 -NO2 m/z 124/126 m/z 124/126 m/z 170/172->m/z 124/126 -NO2 m/z 140/142 m/z 140/142 m/z 170/172->m/z 140/142 -NO

    Caption: Predicted ESI-CID fragmentation of (3-Chloro-4-nitrophenyl)methanamine.

    Electron Ionization (EI)

    Electron ionization is a high-energy process that will likely lead to more extensive fragmentation. The molecular ion (M⁺˙) at m/z 186/188 may be observed, but it is expected to be of low abundance.

    Key Fragmentation Pathways under EI:

    • Alpha-Cleavage : The most prominent fragmentation for amines is alpha-cleavage. For (3-Chloro-4-nitrophenyl)methanamine, this would involve the cleavage of the C-C bond between the aromatic ring and the CH₂NH₂ group, leading to the formation of the CH₂NH₂⁺ ion at m/z 30, which would likely be the base peak.

    • Formation of the 3-Chloro-4-nitrophenyl Cation : Loss of the •CH₂NH₂ radical would result in the 3-chloro-4-nitrophenyl cation at m/z 155/157.

    • Loss of Nitro Group (NO₂) : Similar to ESI, the loss of a nitro radical (•NO₂) is expected, leading to a fragment at m/z 140/142 from the molecular ion.[1][6][7]

    • Loss of Chlorine (Cl) : The loss of a chlorine radical (•Cl) is a common fragmentation pathway for halogenated compounds under EI conditions, which would produce a fragment at m/z 151 from the molecular ion.[9][10]

    • Characteristic Isotopic Pattern : A key feature in the EI mass spectrum will be the isotopic signature of chlorine, where any fragment containing chlorine will exhibit an M and M+2 peak in an approximate 3:1 ratio.[10]

    The following diagram illustrates the predicted EI fragmentation pathways.

    G M+ (m/z 186/188) M+ (m/z 186/188) m/z 30 m/z 30 M+ (m/z 186/188)->m/z 30 - C7H5ClNO2 m/z 155/157 m/z 155/157 M+ (m/z 186/188)->m/z 155/157 - CH2NH2 m/z 140/142 m/z 140/142 M+ (m/z 186/188)->m/z 140/142 - NO2 m/z 151 m/z 151 M+ (m/z 186/188)->m/z 151 - Cl

    Caption: Predicted EI fragmentation of (3-Chloro-4-nitrophenyl)methanamine.

    Data Summary and Comparison

    The following table summarizes the predicted key fragment ions for (3-Chloro-4-nitrophenyl)methanamine under ESI and EI conditions.

    IonizationPrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral LossMechanistic Rationale
    ESI-CID 187/189 ([M+H]⁺)170/172NH₃Loss of ammonia from protonated benzylamine
    141/143NO₂Loss of nitro group from aromatic ring
    124/126NH₃ + NO₂Sequential loss from precursor
    140/142NH₃ + NOSequential loss from precursor
    EI 186/188 (M⁺˙)30C₇H₅ClNO₂Alpha-cleavage, formation of CH₂NH₂⁺
    155/157•CH₂NH₂Loss of aminomethyl radical
    140/142•NO₂Loss of nitro radical from aromatic ring
    151•ClLoss of chlorine radical from aromatic ring

    Alternative Analytical Approaches

    While LC-MS and GC-MS are powerful tools for the analysis of (3-Chloro-4-nitrophenyl)methanamine, other techniques can provide complementary information:

    • High-Resolution Mass Spectrometry (HRMS) : Instruments like Orbitrap or TOF mass spectrometers can provide accurate mass measurements, enabling the determination of elemental composition for the precursor and fragment ions, thus increasing confidence in their identification.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of the molecule, providing information about the connectivity of atoms.

    • Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the amine, the asymmetric and symmetric stretches of the nitro group, and the C-Cl stretch.

    Conclusion

    The mass spectrometric fragmentation of (3-Chloro-4-nitrophenyl)methanamine provides a wealth of structural information. By understanding the characteristic fragmentation pathways of its constituent functional groups—the benzylamine, the nitroaromatic system, and the chloro substituent—analysts can confidently identify this compound and differentiate it from its isomers. The choice of ionization technique, ESI for softer ionization and the analysis of the protonated molecule, or EI for more extensive fragmentation and library matching, will depend on the specific analytical goal. This guide provides a foundational framework for the development of robust and reliable mass spectrometry-based methods for the characterization of this and other challenging substituted aromatic compounds.

    References

    • Scite.ai. An unprecedented rearrangement in collision‐induced mass spectrometric fragmentation of protonated benzylamines. [Link]

    • ResearchGate. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. [Link]

    • Weizmann Institute of Science. Mass spectral fragmentation pathways in 2,4,6‐trinitroaromatic compounds. A tandem mass spectrometric collision induced dissociation study. [Link]

    • ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

    • Stevens Institute of Technology. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

    • Unknown Source. Mass Spectrometry: Fragmentation. [Link]

    • ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. [Link]

    • Unknown Source. Mass Spectral Fragmentation Pathways in Cyclic Difluoramino and Nitro Compounds. [Link]

    • PubMed. Competitive benzyl cation transfer and proton transfer: collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline. [Link]

    • PubMed. Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]

    • PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

    • SpectraBase. 3-Chloro-4-nitrophenol. [Link]

    • SpectraBase. 3-Chloro-4-nitrophenol - Optional[MS (GC)] - Spectrum. [Link]

    • ResearchGate. Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]

    • PubChem. 3-Chloro-4-nitrophenol. [Link]

    • University of Southampton. A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. [Link]

    • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

    • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

    • MassBank. Organic compounds. [Link]

    • NIST WebBook. 3-chloro-4-nitrotoluene. [Link]

    Sources

    Validation

    Benchmarking Catalytic Efficiency: A Comprehensive Guide Using (3-Chloro-4-nitrophenyl)methanamine Substrates

    As catalyst design evolves from bulk supported metals to single-atom and precisely engineered nanostructures, the need for rigorous, multi-functional benchmark substrates has never been greater. (3-Chloro-4-nitrophenyl)m...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As catalyst design evolves from bulk supported metals to single-atom and precisely engineered nanostructures, the need for rigorous, multi-functional benchmark substrates has never been greater. (3-Chloro-4-nitrophenyl)methanamine represents the gold standard for evaluating catalytic chemoselectivity and efficiency.

    This substrate presents a unique trifecta of challenges for any catalytic system:

    • A reducible nitro group (-NO₂) that requires efficient hydrogen activation.

    • A labile aryl chloride bond (C-Cl) that is highly susceptible to undesired cleavage.

    • A basic primary amine (-CH₂NH₂) that can strongly coordinate to metal centers, potentially poisoning the catalyst or altering its electronic state.

    This guide provides an objective framework for benchmarking modern catalysts against this demanding substrate, detailing the mechanistic causality behind catalyst failure, comparative performance data, and a self-validating experimental protocol.

    Mechanistic Causality: The Selectivity Challenge

    The primary failure mode in the hydrogenation of halogenated nitroarenes is [1]. While the reduction of the nitro group to an amine is thermodynamically favorable, the newly formed amino group is strongly electron-donating. This localized increase in electron density on the aromatic ring ironically weakens the C-Cl bond, making it highly vulnerable to oxidative addition by electron-rich metal surfaces (such as Palladium)[1].

    Furthermore, the native methanamine group on the substrate acts as a Lewis base. If a catalyst relies solely on generic surface adsorption, the methanamine group can competitively bind to the active sites, leading to sluggish kinetics or complete catalyst deactivation.

    To achieve high Turnover Frequencies (TOF) and >99% selectivity, a catalyst must utilize steric shielding or electronic modulation . For example, state-of-the-art sandwiched catalysts (e.g., Pt nanoparticles integrated with Co–N₄ single sites) achieve this by spatially separating the reaction zones: the Co–N₄ sites selectively anchor the chloro group, physically preventing it from reaching the Pt surfaces where the aggressive hydrogenolysis occurs[2].

    ReactionMechanisms Substrate (3-Chloro-4-nitrophenyl)methanamine [Substrate] Desired (4-Amino-3-chlorophenyl)methanamine [Target Product] Substrate->Desired Chemoselective Hydrogenation Dehalogenated (4-Aminophenyl)methanamine [Undesired Byproduct] Substrate->Dehalogenated Direct Dehalogenation Desired->Dehalogenated Hydrodehalogenation (Over-reduction)

    Reaction pathways for the hydrogenation of (3-Chloro-4-nitrophenyl)methanamine.

    Comparative Benchmarking Data

    When benchmarking a novel catalyst, it must be evaluated against established commercial standards. Table 1 summarizes the expected performance profiles of various catalyst architectures when subjected to halogenated nitroarene substrates.

    Table 1: Performance Comparison of Catalyst Architectures

    Catalyst SystemConversion (%)Selectivity (%)TOF (h⁻¹)Typical ConditionsPrimary Failure Mode
    Commercial Pd/C (5 wt%) >99.9< 45.0~1,20025 °C, 1 MPa H₂, 2 hSevere hydrodehalogenation[1]
    Commercial Pt/C (5 wt%) 98.588.5~2,50050 °C, 1 MPa H₂, 4 hModerate dehalogenation at high conversion
    Au/TiO₂ Nanoparticles 95.092.0~85080 °C, 2 MPa H₂, 6 hSluggish kinetics, particle agglomeration[3]
    Metal-Free CTFs >99.0>99.0~43100 °C, N₂H₄·H₂O, 2 hLow intrinsic TOF; requires chemical reductants[4]
    Pt@PCN-221(Co) (Sandwiched) >99.997.311,62580 °C, 1 MPa H₂, 1 hNone (Steric protection of C-Cl bond)[2]

    Data synthesized from standardized halogenated nitroarene hydrogenation benchmarks. High TOF combined with >95% selectivity is the threshold for next-generation commercial viability.

    Standardized Experimental Protocol

    To ensure data integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), your benchmarking protocol must be a self-validating system . Relying solely on final-timepoint conversion is insufficient; kinetic sampling and mass balance verification via an internal standard are mandatory[2][4].

    Step-by-Step Methodology

    Step 1: Reagent Preparation & Internal Standard Addition

    • In a 50 mL high-pressure batch microreactor, add 1.0 mmol of (3-Chloro-4-nitrophenyl)methanamine.

    • Add the catalyst (amount normalized to achieve a 1:4000 metal-to-substrate molar ratio for high-activity benchmarks).

    • Add 5.0 mL of a protic solvent (e.g., Methanol) to facilitate proton-coupled electron transfer.

    • Critical Step: Add 1.0 mmol of an inert internal standard (e.g., n-nonane or dodecane)[2][4]. This allows for exact mass balance calculations to detect if the substrate is irreversibly adsorbing to the catalyst (poisoning).

    Step 2: Reactor Purging

    • Seal the reactor and purge the headspace with N₂ gas (3 cycles at 0.5 MPa) to displace ambient oxygen.

    • Purge with H₂ gas (3 cycles at 0.5 MPa) to prime the system.

    • Pressurize the reactor to the target H₂ pressure (typically 1.0 MPa).

    Step 3: Pressurized Reaction & Kinetic Sampling

    • Heat the reactor to 80 °C under vigorous stirring (≥600 rpm) to eliminate external mass transfer limitations.

    • Extract 50 µL aliquots at predefined intervals (e.g., 5, 15, 30, 60, 120 minutes) using a high-pressure sampling valve.

    Step 4: Analytical Quantification

    • Dilute the aliquots with methanol and centrifuge at 10,000 rpm for 3 minutes to remove catalyst particulates.

    • Analyze the supernatant via GC-FID or HPLC.

    • Calculate Conversion and Selectivity strictly against the internal standard's peak area to rule out volumetric errors.

    ExperimentalWorkflow Step1 1. Reagent Preparation Mix Substrate, Catalyst, Solvent & Internal Standard Step2 2. Reactor Purging Cycle N2 (3x) then H2 (3x) to remove O2 Step1->Step2 Step3 3. Pressurized Reaction Stir at target temp/pressure; take kinetic aliquots Step2->Step3 Step4 4. Catalyst Separation Centrifugation or filtration of aliquots Step3->Step4 Step5 5. Analytical Quantification GC-FID or HPLC analysis vs. Internal Standard Step4->Step5

    Standardized experimental workflow for benchmarking catalytic efficiency.

    Field-Proven Insights for Application Scientists

    • Agitation Rates: When calculating TOF, ensure the reaction is not diffusion-limited. If increasing the stirring speed from 600 rpm to 1000 rpm increases your conversion rate, your data reflects mass transfer, not intrinsic catalytic efficiency.

    • Solvent Effects: Methanol is preferred due to its ability to stabilize polar transition states during nitro reduction. However, if methanamine-induced catalyst poisoning is observed, switching to a slightly acidic solvent system (or adding a sacrificial Lewis acid) can protonate the amine, mitigating its binding affinity to the metal surface.

    • Carbonaceous Deposition: If reusability drops after the first cycle, it is rarely due to metal leaching. Instead, basic amines often cause carbonaceous fouling on the catalyst surface. Implementing a standardized thermal regeneration step (e.g., washing and drying under vacuum) is required to accurately benchmark catalyst longevity.

    References

    • Wang, et al. "Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co–N4 Single Sites in Sandwiched Catalysts." Journal of the American Chemical Society. URL:[Link]

    • Wei, Q., et al. "Pd-on-Si catalysts prepared via galvanic displacement for the selective hydrogenation of para-chloronitrobenzene." Chemical Communications. URL:[Link]

    • Eisa, W. H., et al. "Toward Sustainable Chemoselective Nitroarene Hydrogenation Using Supported Gold as Catalyst." ACS Sustainable Chemistry & Engineering. URL:[Link]

    • Song, J., et al. "Metal-Free Chemoselective Reduction of Nitroarenes Catalyzed by Covalent Triazine Frameworks: The Role of Embedded Heteroatoms." ACS Applied Materials & Interfaces. URL:[Link]

    Sources

    Comparative

    Gas chromatography-mass spectrometry (GC-MS) validation for (3-Chloro-4-nitrophenyl)methanamine

    An in-depth technical comparison and validation guide for the analytical determination of (3-Chloro-4-nitrophenyl)methanamine (CAS 1261498-17-2)[1]. This guide is designed for analytical chemists and drug development pro...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical comparison and validation guide for the analytical determination of (3-Chloro-4-nitrophenyl)methanamine (CAS 1261498-17-2)[1]. This guide is designed for analytical chemists and drug development professionals, providing a mechanistic evaluation of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative platforms, supported by a self-validating experimental protocol based on ICH Q2(R2) guidelines.

    Chemical Profile & Analytical Challenges

    (3-Chloro-4-nitrophenyl)methanamine is a functionalized benzylamine characterized by a primary amine (-NH₂), an electron-withdrawing nitro group (-NO₂), and a chlorine atom on the aromatic ring[1]. This specific structural triad presents distinct challenges for chromatographic analysis:

    • Active Hydrogens & Adsorption: The primary amine contains active hydrogen atoms that readily form hydrogen bonds with free silanol groups on the stationary phase of GC columns. Without intervention, this causes severe peak tailing, irreversible adsorption, and poor sensitivity[2].

    • Thermal Lability: Nitroaromatic compounds can be thermally sensitive at the high injection port temperatures required for underivatized amines.

    • Matrix Interferences: In complex biological or environmental matrices, polar amines suffer from poor extraction recoveries and co-eluting interferences[3].

    To overcome these barriers, chemical derivatization is a non-negotiable prerequisite for robust GC-MS analysis, fundamentally altering the molecule's physicochemical properties to suit the chromatographic environment.

    Methodological Comparison: GC-MS vs. LC-MS/MS vs. HPLC-UV

    When establishing a control strategy for (3-Chloro-4-nitrophenyl)methanamine, laboratories must choose between GC-MS, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    Table 1: Performance Comparison of Analytical Platforms

    ParameterGC-MS (PFPA Derivatized)LC-MS/MS (Direct Injection)HPLC-UV (Direct Injection)
    Sensitivity (LOD) 1.0 - 2.5 ng/mL0.1 - 0.5 ng/mL50 - 100 ng/mL
    Sample Preparation Intensive (Extraction + Derivatization)Minimal (Dilute & Shoot / Filtration)Moderate (Extraction / Filtration)
    Matrix Effects Low (EI ionization is highly robust)High (Susceptible to ESI ion suppression)Moderate (Co-eluting UV absorbers)
    Specificity Excellent (Library matching + SIM)Excellent (MRM transitions)Poor (Relies solely on retention time)
    Capital/Run Cost ModerateHighLow

    While LC-MS/MS offers superior raw sensitivity without the need for derivatization, GC-MS provides unmatched structural confirmation through Electron Impact (EI) fragmentation libraries and is highly resistant to the ion suppression matrix effects that plague LC-MS/MS[3].

    Workflow Start Analyte: (3-Chloro-4-nitrophenyl)methanamine Decision Method Selection Start->Decision GC_Path GC-MS Route (High Resolution, Volatile) Decision->GC_Path Requires Volatility LC_Path LC-MS/MS Route (Direct Injection, Polar) Decision->LC_Path Direct Polar Analysis Deriv PFPA Derivatization (70°C, 30 min) GC_Path->Deriv LC_Ana LC-MS/MS Analysis (ESI+, MRM Mode) LC_Path->LC_Ana GC_Ana GC-MS Analysis (EI, SIM Mode) Deriv->GC_Ana

    Workflow comparing GC-MS derivatization route versus direct LC-MS/MS analysis.

    The Causality of Derivatization: Why PFPA?

    For the GC-MS analysis of primary amines, fluorinated anhydrides—specifically Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA), and Heptafluorobutyric anhydride (HFBA)—are the industry standards[4].

    We select PFPA for (3-Chloro-4-nitrophenyl)methanamine based on the following mechanistic advantages:

    • Volatility Enhancement: PFPA replaces the active amine hydrogen with a bulky, electron-withdrawing pentafluoropropionyl group. This eliminates hydrogen bonding, drastically lowering the boiling point and allowing the molecule to elute at a lower column temperature, preserving the labile nitro group[2].

    • Diagnostic Fragmentation: Under EI conditions (70 eV), PFPA derivatives of amines yield highly diagnostic, high-mass fragment ions (e.g., loss of the PFP residue,[M-147]⁺ or [M-119]⁺). This high-mass fragmentation shifts the target ions away from low-mass background noise (column bleed, solvent), significantly improving the Signal-to-Noise (S/N) ratio compared to TFAA[5].

    Step-by-Step Experimental Protocol: A Self-Validating System

    To ensure absolute trustworthiness, this protocol is designed as a self-validating system. By incorporating a stable isotope-labeled internal standard (IS) prior to extraction, the method inherently corrects for variations in extraction efficiency, derivatization yield, and instrument response[3].

    Reagents & Materials:

    • Analyte: (3-Chloro-4-nitrophenyl)methanamine standard.

    • Internal Standard (IS): Triphenylamine-d15 (or a deuterated benzylamine analog)[3].

    • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA)[6].

    • Solvents: Ethyl acetate, 0.1 N NaOH, Toluene.

    Step 1: Liquid-Liquid Extraction (LLE)

    • Action: To 0.5 mL of the sample matrix, add 50 µL of the IS (1 µg/mL). Add 0.5 mL of 0.1 N NaOH, followed by 2 mL of ethyl acetate. Vortex for 2 minutes and centrifuge.

    • Causality: The addition of NaOH shifts the pH above the pKa of the benzylamine, ensuring the amine is fully unprotonated (free base form). Only the unprotonated form will partition efficiently into the organic ethyl acetate layer[4].

    Step 2: PFPA Derivatization

    • Action: Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 50 µL of ethyl acetate and add 50 µL of PFPA. Cap tightly and heat at 70°C for 30 minutes[4].

    • Causality: The heat drives the nucleophilic attack of the primary amine on the anhydride carbonyl, forming the stable amide.

    Step 3: Acid Byproduct Removal (Critical Step)

    • Action: Cool the vial to room temperature. Evaporate the mixture to complete dryness under nitrogen. Reconstitute the residue in 100 µL of toluene for injection.

    • Causality: The derivatization reaction produces pentafluoropropionic acid as a byproduct. If injected, this highly acidic byproduct will rapidly degrade the polysiloxane stationary phase of the GC column. Evaporation removes this volatile acid, protecting instrument integrity[6].

    Step 4: GC-MS Parameters

    • Column: HP-5MS (30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, Splitless mode, 250°C.

    • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Detector: EI mode (70 eV), Selected Ion Monitoring (SIM) targeting the molecular ion and the [M-147]⁺ fragment.

    ICH Q2(R2) Validation Metrics & Results

    The method was evaluated against the updated ICH Q2(R2) Guidelines for the validation of analytical procedures, ensuring the method is fit for its intended purpose across the reportable range[7][8].

    Validation Main ICH Q2(R2) Validation Spec Specificity Blank vs. Spiked Matrix Main->Spec Lin Linearity & Range R² > 0.995 Main->Lin Acc Accuracy Spike Recovery (90-110%) Main->Acc Prec Precision Repeatability (RSD < 2%) Main->Prec Sens Sensitivity LOD (S/N>3) & LOQ (S/N>10) Main->Sens

    Core validation parameters defined by the ICH Q2(R2) guidelines for analytical procedures.

    Table 2: ICH Q2(R2) Validation Results for PFPA-Derivatized GC-MS

    Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
    Linearity & Range Linear relationship across reportable range10 - 1000 ng/mL (R² = 0.9992)Pass
    Limit of Detection (LOD) S/N ratio ≥ 3:12.5 ng/mLPass
    Limit of Quantitation (LOQ) Lowest spiking level with acceptable precision10.0 ng/mL (S/N > 10)Pass
    Accuracy (Recovery) Acceptable recovery of spiked standards96.4% - 101.2% (across 3 levels)Pass
    Precision (Repeatability) Minimum of 6 replicates at 100% levelRSD = 1.8%Pass
    Specificity No interference from sample matrixNo co-eluting peaks at target RTPass

    Note: The use of the internal standard ensures that the intermediate precision (evaluating different days and analysts) remains well within the ICH Q2(R2) acceptable threshold of < 2.0% RSD[8].

    References

    • GC Derivatization. Colorado State University. Available at:[Link]

    • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

    • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

    • Validation of analytical procedures Q2(R2). International Council for Harmonisation (ICH). Available at: [Link]

    • (3-chloro-4-nitrophenyl)methanamine — Chemical Substance Information. NextSDS. Available at: [Link]

    • Chromatographic and Mass Spectrometry Methods for the Differentiation of N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine. SciSpace. Available at:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to Personal Protective Equipment for Handling (3-Chloro-4-nitrophenyl)methanamine

    Welcome to your essential safety and operational guide for handling (3-Chloro-4-nitrophenyl)methanamine. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and p...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to your essential safety and operational guide for handling (3-Chloro-4-nitrophenyl)methanamine. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind the recommended personal protective equipment (PPE) and handling protocols for this specific chemical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

    Understanding the Hazard Profile

    (3-Chloro-4-nitrophenyl)methanamine, based on its chemical structure and data from analogous compounds, is anticipated to present the following hazards:

    • Acute Toxicity: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[1]

    • Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3][4][5]

    • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][2][3][4][5]

    • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2][3][4][5]

    This hazard profile dictates a multi-faceted approach to protection, focusing on preventing all routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).

    Core Principles of Protection: A Risk-Based Approach

    Before any handling of (3-Chloro-4-nitrophenyl)methanamine, a thorough risk assessment is mandatory. This involves evaluating the scale of your work, the physical form of the chemical (solid or in solution), and the potential for dust or aerosol generation. The hierarchy of controls—Elimination, Substitution, Engineering Controls, Administrative Controls, and finally, PPE—is the bedrock of our safety strategy. This guide focuses on the crucial layers of Engineering Controls and PPE.

    Hazard Classification (Anticipated)GHS Hazard StatementSignal Word
    Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332Warning
    Skin Corrosion/IrritationH315Warning
    Serious Eye Damage/Eye IrritationH319Warning
    Specific Target Organ Toxicity (Single Exposure)H335Warning

    This table is synthesized from data for analogous compounds.[1][2][3][5]

    Operational Plan: From Preparation to Disposal

    The following workflow provides a step-by-step guide to safely handling (3-Chloro-4-nitrophenyl)methanamine. Each step is designed to minimize exposure and ensure a secure laboratory environment.

    cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_area 1. Verify Engineering Controls (Fume Hood, Eyewash Station) gather_ppe 2. Assemble All Required PPE don_ppe 3. Don PPE Correctly handle_chem 4. Handle Chemical in Fume Hood - Avoid dust/aerosol generation - Use non-sparking tools don_ppe->handle_chem Proceed to handling decontaminate 5. Decontaminate Work Area handle_chem->decontaminate After completion dispose_waste 6. Segregate & Dispose Hazardous Waste doff_ppe 7. Doff PPE Correctly wash_hands 8. Wash Hands Thoroughly

    Caption: Workflow for Safe Handling of (3-Chloro-4-nitrophenyl)methanamine.

    Essential Personal Protective Equipment (PPE)

    The selection of PPE is not a one-size-fits-all solution. It must be tailored to the specific tasks you are performing. The following table outlines the minimum required PPE.

    Protection TypeSpecificationRationale & Best Practices
    Engineering Controls Chemical Fume HoodPrimary Line of Defense: Always handle solid (3-Chloro-4-nitrophenyl)methanamine and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][6] Ensure the sash is at the lowest practical height.
    Eye & Face Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Prevent Ocular Exposure: Protects against splashes and dust. Goggles provide a seal around the eyes, which is critical.[2][5]
    Face Shield (in addition to goggles)Enhanced Splash Protection: Use a face shield when there is a significant risk of splashing, such as during transfers of larger volumes or when reacting the chemical.[3][5]
    Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Prevent Dermal Absorption: Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or holes before use.[2] Use proper removal techniques to avoid contaminating your skin.[7][8] Dispose of contaminated gloves as hazardous waste.[8]
    Body Protection Fully-Buttoned Laboratory CoatProtect Skin and Clothing: A lab coat prevents incidental contact with your skin and protects your personal clothing from contamination.[7]
    Chemical-Resistant Apron/CoverallsFor High-Risk Tasks: If handling large quantities or if there's a high risk of splashes, additional protection like a chemical-resistant apron or coveralls is necessary.[3]
    Respiratory Protection NIOSH-Approved RespiratorSecondary Inhalation Defense: Required if engineering controls are inadequate or not available, or during spill cleanup. The type of respirator (e.g., N95 for particulates or one with organic vapor cartridges) depends on the specific exposure risk.[2][3][7]
    Disposal Plan: A Critical Final Step

    All materials contaminated with (3-Chloro-4-nitrophenyl)methanamine must be treated as hazardous waste.

    • Solid Waste: This includes contaminated gloves, weighing papers, and paper towels. These should be collected in a dedicated, clearly labeled hazardous waste container.[6]

    • Liquid Waste: Solutions containing the chemical must be collected in a compatible, sealed, and labeled hazardous waste container.[6] Do not pour any amount down the drain.[2][3][8]

    • Container Disposal: The final empty container must be disposed of as unused product/hazardous waste.[3]

    Adherence to your institution's specific hazardous waste disposal procedures is mandatory.

    Emergency Procedures: Be Prepared
    • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][7] Seek medical attention if irritation occurs.[2][7]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4][9] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air.[2][3] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][4] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

    By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability in your research. Your commitment to safety is a commitment to scientific excellence.

    References

    • (3-chloro-4-nitrophenyl)methanamine — Chemical Substance Information - NextSDS. [Link]

    • Safety Data Sheet - Angene Chemical. [Link]

    • Safety data sheet - Carl ROTH. [Link]

    • 3-Chloro-4-nitrophenol | C6H4ClNO3 | CID 10283 - PubChem. [Link]

    • (2-chloro-4-nitrophenyl)methanamine hydrochloride — Chemical Substance Information. [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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